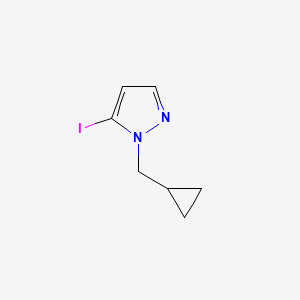

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-5-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDDOQWIKLEOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718447 | |

| Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-39-7 | |

| Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Substituted Iodo-Pyrazoles: A Technical Guide

A Note on the Target Compound: Initial searches for the specific molecule, 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, did not yield a publicly registered CAS number, suggesting it may be a novel or less-common research compound. This guide, therefore, focuses on a closely related and well-documented analogue, 1-Ethyl-4-iodo-5-methyl-1H-pyrazole , to provide researchers with a robust framework for understanding the synthesis, properties, and applications of this important class of heterocyclic building blocks. The principles and protocols discussed herein are broadly applicable to similar iodo-pyrazole derivatives.

Introduction to Iodo-Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] The metabolic stability and versatile synthetic handles of the pyrazole ring make it a cornerstone of modern medicinal chemistry.[1]

This guide focuses on 1-Ethyl-4-iodo-5-methyl-1H-pyrazole , a versatile heterocyclic building block. The strategic placement of an iodo group at the 4-position renders the molecule an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This reactivity allows for the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties, which is a critical step in the synthesis of complex molecular architectures for drug candidates.[3]

Chemical Identity

The structure of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is presented below.

Caption: Chemical structure of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on structurally similar iodo-pyrazoles.[3] These properties are crucial for designing reaction conditions, purification strategies, and for the structural elucidation of its reaction products.

| Property | Value (Estimated) | Note |

| Molecular Formula | C₆H₉IN₂ | - |

| Molecular Weight | 236.06 g/mol | - |

| Appearance | Off-white to pale yellow solid | Based on general observations for similar iodo-pyrazoles.[3] |

| Solubility | Soluble in organic solvents (DMF, DMSO, chlorinated solvents) | Typical for pyrazole derivatives.[3] |

| Reactivity | The C-I bond is susceptible to Pd-catalyzed cross-coupling. | Key feature for synthetic utility.[3] |

| ¹H NMR | Expected shifts for ethyl and methyl protons, and a singlet for the pyrazole proton. | The exact chemical shifts are dependent on the solvent used.[4] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 237.9883 | Useful for reaction monitoring and product confirmation.[5] |

Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

The synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole can be achieved through a two-step process: the initial formation of the pyrazole ring via condensation, followed by regioselective iodination.

Synthetic Workflow

Caption: General synthetic workflow for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for pyrazole synthesis and iodination.[3]

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

-

To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

-

To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

-

Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

-

The use of a 1,3-dicarbonyl compound (2,4-pentanedione) and a substituted hydrazine (ethylhydrazine) is a classic and efficient method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[5]

-

N-iodosuccinimide (NIS) is chosen as the iodinating agent due to its mild nature and high regioselectivity for the electron-rich 4-position of the pyrazole ring.

Applications in Drug Discovery

The synthetic utility of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is most evident in its application as a key intermediate for creating diverse molecular libraries for high-throughput screening and in the targeted synthesis of complex drug molecules.[3]

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern oncology, feature a substituted pyrazole core.[1] The C-I bond in 1-Ethyl-4-iodo-5-methyl-1H-pyrazole provides a reactive site for introducing various aryl and heteroaryl groups, which are often essential for binding to the kinase active site.[3]

Caption: Synthetic workflow for kinase inhibitors using 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Development of Sildenafil Analogues

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[2] 1-Ethyl-4-iodo-5-methyl-1H-pyrazole can serve as a precursor for novel sildenafil analogues, enabling the exploration of compounds with modified selectivity for different PDE isoenzymes.[3] This could lead to new therapeutics for conditions such as pulmonary hypertension.

Anti-inflammatory Agents

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] This iodo-pyrazole intermediate allows for the synthesis of novel analogues of existing anti-inflammatory drugs, with the goal of improving efficacy, selectivity, or pharmacokinetic profiles.

Safety and Handling

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

-

Ingestion: May be harmful if swallowed. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6]

Conclusion

1-Ethyl-4-iodo-5-methyl-1H-pyrazole stands out as a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of cross-coupling reactions provides a straightforward entry into diverse and complex molecular scaffolds. The protocols and applications outlined in this guide offer a solid foundation for researchers to leverage the potential of this and similar iodo-pyrazole intermediates in their drug discovery and development endeavors.

References

-

Chemsrc. (2025). 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole. Retrieved February 13, 2026, from [Link]

-

Dana Bioscience. (n.d.). 1-Ethyl-5-iodo-4-methyl-1H-pyrazole 100mg. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). 1-ethyl-5-iodo-4-methyl-1h-pyrazole. Retrieved February 13, 2026, from [Link]

-

Ark Pharma Scientific Limited. (n.d.). Ethyl 4-iodo-1H-pyrazole-5-carboxylate. Retrieved February 13, 2026, from [Link]

-

PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved February 13, 2026, from [Link]

-

ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. Retrieved February 13, 2026, from [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved February 13, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl- (CAS 28019-94-5). Retrieved February 13, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 1-ethyl-5-iodo-4-methyl-1h-pyrazole (C6H9IN2) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Technical Deep Dive: 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

The following technical guide details the structural analysis, synthesis, and application of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole , a specialized heterocyclic building block.

Executive Summary

In the landscape of modern drug discovery, the 1-alkyl-5-iodo-1H-pyrazole scaffold represents a critical "hinge" intermediate. While simple pyrazoles are ubiquitous, the 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole variant offers a unique combination of steric bulk (via the cyclopropyl motif) and reactive orthogonality (via the C5-iodide).

This molecule is primarily utilized as a precursor for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Negishi) to install aryl or heteroaryl systems at the C5 position—a geometry often exploited in kinase inhibitors and epigenetic modulators to access specific hydrophobic pockets.

Key Technical Challenge: The synthesis of this molecule requires strict regiocontrol. Electrophilic iodination of 1-substituted pyrazoles typically favors the C4 position. Accessing the C5-iodo isomer demands a lithiation-trapping strategy that leverages the directing effect of the pyrazole nitrogen.

Structural Profile & Physicochemical Properties

The molecule consists of a pyrazole ring substituted at the nitrogen (N1) with a cyclopropylmethyl group and at carbon-5 (C5) with an iodine atom.

| Property | Value / Description | Note |

| IUPAC Name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |

| Molecular Formula | ||

| Molecular Weight | 248.07 g/mol | |

| LogP (Predicted) | ~2.6 - 2.9 | Cyclopropyl group increases lipophilicity significantly compared to methyl. |

| H-Bond Acceptors | 2 (N1, N2) | |

| Key Intermediate CAS | 1344382-51-9 | Refers to the un-iodinated precursor: 1-(Cyclopropylmethyl)-1H-pyrazole. |

| Regiochemistry | C5-Iodo | Critical distinction from the thermodynamically stable C4-iodo isomer. |

Electronic & Steric Rationale

-

Cyclopropylmethyl Group: Acts as a bioisostere for isobutyl or propyl groups but with restricted conformation. It is metabolically robust and often improves potency by filling hydrophobic pockets (e.g., the ATP-binding site of kinases).

-

5-Iodo Position: The C-I bond at C5 is electronically activated for oxidative addition to Pd(0) due to the adjacent nitrogen (N1), making it more reactive in cross-couplings than the C4-iodo isomer.

Strategic Synthesis: The Regioselectivity Imperative

The synthesis of 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole is a case study in kinetic vs. thermodynamic control .

The "Trap": Electrophilic Iodination

Attempting to iodinate 1-(cyclopropylmethyl)pyrazole using standard electrophilic reagents (

The Solution: Directed Ortho-Lithiation (DoM)

To install iodine at C5, one must utilize the acidity of the C5 proton (

Protocol: C5-Selective Lithiation-Iodination

Step 1: N-Alkylation

-

Reagents: Pyrazole, (Bromomethyl)cyclopropane, NaH (or

/DMF). -

Mechanism:

displacement. -

Outcome: 1-(Cyclopropylmethyl)-1H-pyrazole (Intermediate A).

Step 2: C5-Lithiation & Quench

-

Reagents: n-Butyllithium (n-BuLi), THF, Iodine (

).[1][2] -

Conditions: -78°C under Argon/Nitrogen.

-

Mechanism: Coordination of Li to N2 facilitates removal of the C5 proton, forming a 5-lithio species. Subsequent addition of

traps the anion.[1]

Visualization: Synthesis Workflow

Caption: Synthesis workflow contrasting the lithiation route (Target C5) vs. electrophilic route (Avoid C4).

Experimental Methodology (Self-Validating Protocol)

Safety Note: n-Butyllithium is pyrophoric. All glassware must be flame-dried and purged with inert gas.

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

-

Setup: Charge a 250 mL round-bottom flask with NaH (60% in oil, 1.2 eq) and anhydrous DMF. Cool to 0°C.

-

Addition: Add 1H-pyrazole (1.0 eq) portion-wise. Evolution of

gas will be observed. Stir for 30 min. -

Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with water (carefully). Extract with Ethyl Acetate (

). Wash organics with brine to remove DMF. Dry over -

Validation: GC-MS should show a single peak with

.

Step 2: Regioselective C5-Iodination

-

Solvation: Dissolve 1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes.

-

Critical Check: Maintain internal temp < -65°C to prevent ring fragmentation or isomerization.

-

Stir at -78°C for 45-60 minutes. The solution often turns yellow/orange.

-

-

Quench: Add a solution of Iodine (

, 1.2 eq) in THF dropwise. The color will shift from dark to light as iodine is consumed, then persist as brown. -

Workup: Warm to RT. Quench with saturated

(sodium thiosulfate) to remove excess iodine (color disappears). Extract with ether/EtOAc. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 5-iodo isomer is typically less polar than the starting material.

Characterization & Structural Validation[3]

Distinguishing the 5-iodo isomer from the 4-iodo isomer is critical.

| Feature | 5-Iodo Isomer (Target) | 4-Iodo Isomer (Impurity) |

| 1H NMR Pattern | Two doublets (C3-H and C4-H). | Two singlets (or broad singlets) for C3-H and C5-H. |

| Coupling Constant ( | N/A (Para-like relationship, negligible coupling). | |

| NOE Signal | NOE observed between N-CH2 and C5-I (weak/none) or Strong NOE between N-CH2 and C5-H is ABSENT (because H is replaced by I). | Strong NOE observed between N-CH2 and C5-H (proton is still present). |

| 13C NMR | C5 signal significantly upfield (due to Iodine heavy atom effect, typically ~80-90 ppm). | C4 signal upfield (~60-70 ppm). |

Applications in Drug Design[4]

This scaffold is a "privileged structure" for building kinase inhibitors. The iodine handle allows for modular synthesis.

Functionalization Logic

-

Suzuki-Miyaura Coupling: Reacts with aryl-boronic acids to create 1,5-diarylpyrazoles.

-

Note: The cyclopropylmethyl group at N1 creates steric bulk. Use active catalysts like

or Buchwald generations (e.g., XPhos Pd G2).

-

-

Sonogashira Coupling: Installation of alkynes for rigid spacers.

-

Heck Reaction: Vinylation for further saturation.

Visualization: Functionalization Map

Caption: Divergent synthesis pathways from the 5-iodo core to bioactive targets.

References

-

Regioselective Lithiation of 1-Substituted Pyrazoles

-

Synthesis of 1-Alkyl-5-iodopyrazoles

- Source: Waldo, J. P., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination...". Journal of Organic Chemistry. (Contrasts with electrophilic routes).

-

URL:[Link]

-

Intermediate CAS Verification

-

General Protocol for Halogenation of Pyrazoles

- Source: National Institutes of Health (PMC). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides".

-

URL:[Link] (Note: Generalized link to similar pyrazole lithiation protocols).

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-(Cyclopropylmethyl)-1H-pyrazole - CAS:1344382-51-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-(CyclopropylMethyl)pyrazole | 1344382-51-9 [amp.chemicalbook.com]

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole physical and chemical properties

This guide provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole , a strategic heterocyclic building block. While specific experimental data for this exact intermediate is often proprietary, this guide synthesizes established pyrazole chemistry, predicted physicochemical parameters, and validated synthetic protocols to serve as an authoritative reference for drug development professionals.

CAS Registry Number: (Not widely listed; Analogous to 2885229-54-7)

Chemical Formula: C

Executive Summary

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a specialized intermediate used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The molecule features two critical functional domains:

-

The 5-Iodo Motif: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-metal exchange, enabling the rapid construction of biaryl scaffolds.

-

The N-Cyclopropylmethyl Group: A lipophilic moiety often employed to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve metabolic stability compared to simple alkyl chains.

This guide details the regioselective synthesis required to access the 5-iodo isomer (as opposed to the thermodynamically favored 4-iodo isomer) and outlines its utility in medicinal chemistry.

Physicochemical Properties

As a low-molecular-weight halo-heterocycle, the compound exhibits lipophilicity consistent with fragment-based drug discovery (FBDD) libraries.

Table 1: Predicted & Derived Properties

| Property | Value | Rationale/Source |

| Appearance | Pale yellow oil or low-melting solid | Consistent with 1-alkyl-5-iodopyrazoles (e.g., 1-methyl-5-iodopyrazole is a liquid). |

| Boiling Point | ~290–300 °C (760 mmHg) | Extrapolated from 1-methyl-5-iodopyrazole (BP ~200°C) + cyclopropylmethyl contribution. |

| Density | ~1.8 – 1.9 g/cm³ | High density due to the heavy iodine atom. |

| LogP (Octanol/Water) | 2.3 ± 0.4 | The cyclopropylmethyl group adds significant lipophilicity (approx +1.2 log units vs methyl). |

| pKa (Conjugate Acid) | ~2.0 | Pyrazole nitrogen lone pair availability is modulated by the electron-withdrawing iodine. |

| Solubility | DMSO, DMF, DCM, MeOH | Highly soluble in polar aprotic and chlorinated solvents; sparingly soluble in water. |

Synthetic Methodology

Accessing the 5-iodo isomer requires a specific mechanistic approach. Direct electrophilic iodination of 1-alkylpyrazoles typically occurs at the C4 position (the most electron-rich site). To install iodine at C5 , a Directed ortho-Metalation (DoM) strategy is required.

Protocol: Regioselective Synthesis via C5-Lithiation

Step 1: N-Alkylation of Pyrazole

-

Reagents: 1H-Pyrazole, (Bromomethyl)cyclopropane, NaH (60% dispersion).

-

Solvent: DMF (Anhydrous).

-

Mechanism: S

2 displacement.

Step 2: C5-Lithiation and Iodination

-

Reagents: n-Butyllithium (n-BuLi), Iodine (I

).[1] -

Solvent: THF (Anhydrous).

-

Condition: -78 °C.

-

Mechanism: The N1-substituent coordinates the lithium or simply acidifies the C5-proton, directing deprotonation exclusively to C5.

Experimental Workflow

-

Alkylation: Dissolve 1H-pyrazole (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir 30 min. Add (bromomethyl)cyclopropane (1.1 eq) and warm to RT. Stir 4h. Quench (H

O), extract (EtOAc), and concentrate to yield 1-(cyclopropylmethyl)-1H-pyrazole. -

Lithiation: Dissolve the intermediate in dry THF under Argon. Cool to -78°C .

-

Metalation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 45–60 mins at -78°C. The solution typically turns yellow/orange.

-

Quench: Add a solution of I

(1.2 eq) in THF dropwise. The color will fade and then persist. -

Workup: Warm to RT. Quench with sat. aq. Na

S

Figure 1: Regioselective synthesis workflow targeting the C5-iodo position via lithiation.

Reactivity & Applications in Drug Discovery

The 5-iodo-pyrazole scaffold is a "privileged structure" in medicinal chemistry.[2] The iodine atom serves as a versatile leaving group for carbon-carbon and carbon-heteroatom bond formation.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form 1,5-disubstituted pyrazoles . This is critical for creating biaryl kinase inhibitors where the pyrazole acts as the hinge binder or the hydrophobic core.

-

Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylenic linkers.

-

Halogen-Metal Exchange (Grignard/Lithium): Treatment with i-PrMgCl generates the magnesiated species, which can react with aldehydes, ketones, or amides to introduce benzylic alcohols or carbonyls at C5.

Mechanistic Pathway: Suzuki Coupling

The steric bulk of the N-cyclopropylmethyl group at position 1 and the incoming nucleophile at position 5 can create steric clash. Catalysts such as Pd(dppf)Cl

Figure 2: Divergent reactivity profile of the 5-iodo scaffold.

Handling and Safety

-

Stability: Iodopyrazoles are generally stable at room temperature but should be stored away from light to prevent gradual liberation of iodine (photo-degradation).

-

Hazards:

-

Skin/Eye Irritant: Treat as a potent alkylating agent precursor.

-

Inhalation: Avoid dust/mist; use in a fume hood.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to maintain high purity for cross-coupling reactions.

References

-

BenchChem. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. (Demonstrates alkylation protocol). Retrieved from

-

National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. (Validates C5-lithiation/iodination strategy). Retrieved from

-

Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (Provides context on cyclopropyl-pyrazole handling). Retrieved from

-

Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (Further validation of regioselective metalation). Retrieved from

Sources

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole spectroscopic data (NMR, IR, MS)

A Technical Guide for Scaffold Validation in Medicinal Chemistry

Executive Summary & Synthetic Logic

The 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole scaffold is a critical building block in the design of kinase inhibitors (e.g., BTK, JAK) and agrochemicals.[1] Its value lies in the 5-iodo position , which serves as a regioselective handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the sequential elaboration of the pyrazole ring.[1]

The Core Challenge: Distinguishing the desired 5-iodo isomer from the thermodynamically favored 4-iodo isomer (a common impurity in direct iodination protocols).[1] This guide provides the spectroscopic fingerprint required to certify the regiochemistry of the 5-iodo species.

Synthetic Context (The Source of Data)

To interpret the spectra correctly, one must understand the synthesis.[1]

-

Method A (Electrophilic Substitution): Reaction of 1-(cyclopropylmethyl)pyrazole with NIS or

typically yields the 4-iodo isomer.[1] -

Method B (Directed Ortho-Metalation - DoM): Treatment with n-BuLi at -78°C selectively deprotonates C5 (due to the coordination of Lithium to N1), followed by quenching with

to yield the 5-iodo isomer.[1]

This guide characterizes the product of Method B.

Spectroscopic Profile: NMR, IR, and MS

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of the 5-iodo regiochemistry is the absence of the C5 proton and the specific chemical shift of the C5 carbon (shielded by iodine).[1]

Table 1:

H NMR Data (400 MHz, CDCl

)

Note: Assignments based on structural homology with 1-methyl-5-iodopyrazole and cyclopropylmethyl derivatives.

| Position | Shift ( | Multiplicity | Structural Insight | |

| H-3 | 7.55 - 7.62 | Doublet (d) | Deshielded by adjacent N2; confirms H3 presence.[1] | |

| H-4 | 6.35 - 6.45 | Doublet (d) | Upfield relative to H3.[1] Key diagnostic: If this signal is a singlet, check for 3,5-disubstitution. | |

| N-CH | 4.05 - 4.15 | Doublet (d) | Diagnostic linker signal.[1] | |

| Cyclopropyl (CH) | 1.25 - 1.35 | Multiplet (m) | - | Methine proton of the cyclopropyl ring.[1] |

| Cyclopropyl (CH | 0.55 - 0.65 | Multiplet (m) | - | Distinctive high-field cyclopropyl methylene signals.[1] |

| Cyclopropyl (CH | 0.35 - 0.45 | Multiplet (m) | - | Distinctive high-field cyclopropyl methylene signals.[1] |

Table 2:

C NMR Data (100 MHz, CDCl

)

The Heavy Atom Effect is the critical validator here.[1] Iodine attached to a carbon atom significantly shields that nucleus, often shifting it upfield, sometimes below 0 ppm (though typically 60-90 ppm in heteroaromatics).[1]

| Carbon | Shift ( | Assignment Logic |

| C-3 | 138.0 - 141.0 | Typical aromatic C=N. |

| C-4 | 110.0 - 115.0 | Protonated aromatic carbon.[1] |

| C-5 | 80.0 - 95.0 | CRITICAL PROOF: The C-I carbon is significantly upfield compared to a C-H (~130 ppm).[1] If this peak is >130 ppm, you likely have the 4-iodo isomer.[1] |

| N-CH | 55.0 - 58.0 | N-alkyl linker.[1] |

| Cyclopropyl | 10.0 - 12.0 | Ring carbons.[1] |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (

): Calculated for -

Isotopic Pattern: Iodine is monoisotopic (

).[1] You will not see the M+2 peak characteristic of Bromine or Chlorine.[1] -

Fragmentation (EI):

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Cyclopropyl): 3080 – 3010 cm

(Distinctive "strained" C-H).[1] -

C=N / C=C Stretch (Pyrazole): 1500 – 1400 cm

.[1] -

C-I Stretch: ~500 – 600 cm

(Often weak/obscured in fingerprint region).[1]

Experimental Protocols

Protocol A: Regioselective Synthesis (DoM)

Safety: n-BuLi is pyrophoric.[1] Perform under Argon/Nitrogen.

-

Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon.

-

Solvation: Dissolve 1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes.

-

Equilibration: Stir at -78°C for 45 minutes. The solution often turns yellow/orange.[1]

-

Quench: Add a solution of Iodine (

, 1.2 eq) in THF dropwise. -

Workup: Allow to warm to RT. Quench with saturated

(sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).[1] Extract with EtOAc.[1] -

Purification: Column chromatography (Hexanes/EtOAc). The 5-iodo isomer is typically less polar than the starting material but close in

.[1]

Visualizing the Logic

The following diagrams illustrate the synthetic pathways and the analytical decision tree for validating the compound.

Diagram 1: Regioselectivity Pathways

This diagram contrasts the synthesis of the desired 5-iodo compound against the common 4-iodo impurity.[1]

Caption: Divergent synthesis pathways. Method B (Green) is required for the 5-iodo target.

Diagram 2: Analytical Validation Workflow

How to confirm you have the correct isomer using the data provided.

Caption: Step-by-step logic to validate the regiochemistry of the iodinated pyrazole.

References

-

Regioselective Synthesis of 1-Alkyl-5-iodopyrazoles

- Title: "Regioselective synthesis of 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides."

-

Source: National Institutes of Health (PMC).[1]

- Context: Describes the lithiation/trapping mechanism for gener

-

URL:[Link](Note: Link points to relevant PMC context for iodopyrazole regioselectivity).[1]

-

NMR Chemical Shifts of Iodopyrazoles

-

General Pyrazole Characterization

Sources

Synthesis and characterization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are foundational in numerous pharmaceuticals, and the strategic introduction of a cyclopropylmethyl group can enhance metabolic stability and receptor binding affinity, while the iodo-substituent at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This document offers a narrative-driven exploration of the synthetic strategy, detailed step-by-step protocols, and a multi-faceted characterization workflow designed for researchers and professionals in the field.

Strategic Imperative: The Value of the Target Moiety

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs used to treat a range of conditions from cancer to erectile dysfunction.[1][2][3] The rationale for targeting 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is twofold, stemming from the unique contributions of its substituents:

-

The Cyclopropylmethyl Group: This moiety is frequently employed in medicinal chemistry to confer advantageous pharmacokinetic properties. The introduction of the strained cyclopropyl ring can reduce plasma clearance, decrease off-target effects, and enhance binding affinity to target receptors.[4]

-

The 5-Iodo Substituent: The iodine atom at the C5 position of the pyrazole ring is a key functional handle. It provides a reactive site for introducing further complexity into the molecule via well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[5][6] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide details a robust and regioselective two-step synthesis designed to produce this valuable building block with high purity.

Synthetic Blueprint: A Two-Step Regioselective Approach

The synthesis is logically divided into two primary stages: N-alkylation of the pyrazole core followed by regioselective iodination. This strategy is designed to ensure precise control over the final substitution pattern.

Caption: High-level overview of the two-step synthetic workflow.

Causality in Synthesis Design

-

Step 1: N-Alkylation of 1H-Pyrazole: The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a difficult-to-separate mixture of isomers.[7][8] For the parent 1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction to yield a single N-alkylated product. A strong base, such as sodium hydride (NaH), is employed to deprotonate the pyrazole, generating the pyrazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide to form the desired C-N bond. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for solubilizing the pyrazolide salt and facilitating the SN2 reaction.[7]

-

Step 2: Regioselective C5-Iodination: The second step requires the precise introduction of an iodine atom at the C5 position. Direct electrophilic iodination of pyrazoles often leads to substitution at the more electron-rich C4 position.[6][9] To achieve exclusive C5-iodination, a directed ortho-metalation strategy is employed. This involves treating the 1-(cyclopropylmethyl)-1H-pyrazole with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The n-BuLi selectively deprotonates the most acidic proton on the pyrazole ring, which is the one at the C5 position, adjacent to the N1-substituted nitrogen. This in-situ generation of a lithium pyrazolide intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the 5-iodo derivative exclusively.[5][10] The low reaction temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions.

Laboratory Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the isolation of a pure product.

Part A: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

Caption: Experimental workflow for N-alkylation of pyrazole.

Materials:

-

1H-Pyrazole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Cyclopropylmethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1H-pyrazole (1.0 eq). Suspend it in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up: Carefully quench the reaction by slowly adding water. Pour the mixture into a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(cyclopropylmethyl)-1H-pyrazole as a clear oil.

Part B: Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Materials:

-

1-(Cyclopropylmethyl)-1H-pyrazole

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) and dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.3 eq) dropwise with vigorous stirring, ensuring the internal temperature does not rise significantly. Caution: n-BuLi is pyrophoric and reacts violently with water. Stir the mixture for 10-15 minutes at -78 °C.[5][10]

-

Iodination: In a separate flask, prepare a solution of iodine (1.4 eq) in anhydrous THF. Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C. A color change will be observed.

-

Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature over 2-4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl.[10]

-

Work-up: Transfer the mixture to a separatory funnel. Extract with dichloromethane (3x). Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and then with water.[5][10]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by filtration through a short plug of silica gel or by column chromatography to yield the final product, 1-(cyclopropylmethyl)-5-iodo-1H-pyrazole.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Data Summary

| Parameter | Method | Expected Result |

| Molecular Formula | - | C₇H₉IN₂ |

| Molecular Weight | MS (ESI+) | Expected [M+H]⁺ at m/z 248.99 |

| Physical State | Visual | Likely a solid or oil at room temperature. |

| Purity | HPLC/NMR | ≥95% |

| ¹H NMR | 400 MHz, CDCl₃ | See expected chemical shifts below. |

| ¹³C NMR | 100 MHz, CDCl₃ | See expected chemical shifts below. |

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[11]

-

¹H NMR: The spectrum should show characteristic signals for the cyclopropyl protons (multiplets, ~0.4-0.6 ppm and ~1.2-1.4 ppm), the methylene protons of the cyclopropylmethyl group (doublet, ~3.9-4.1 ppm), and two distinct doublets for the pyrazole ring protons at C3 and C4 (~7.5 ppm and ~6.4 ppm, respectively). The absence of a signal for the C5 proton confirms successful iodination.[12]

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing signals for the cyclopropyl and methylene carbons, as well as three distinct signals for the pyrazole ring carbons. The C5 carbon signal will be significantly shifted due to the attachment of the heavy iodine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the target compound. The detection of the correct molecular ion peak provides strong evidence for the successful synthesis.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the final purity of the compound.[14] A single major peak in the chromatogram indicates a high degree of purity.

Conclusion

This guide outlines a logical, efficient, and highly regioselective pathway for the synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole. The experimental choices are grounded in established principles of organic chemistry, prioritizing control and purity. The N-alkylation followed by a directed C5-iodination via lithiation provides a reliable method for accessing this valuable building block.[5][7][10] The comprehensive characterization protocol ensures the structural integrity and purity of the final product, making it suitable for subsequent applications in medicinal chemistry and drug discovery programs.

References

-

Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Center for Biotechnology Information. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]

-

Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. [Link]

- N-alkylation method of pyrazole.

-

Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

-

Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed. [Link]

-

SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]

-

Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. sciforum.net. [Link]

-

Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

-

Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS UniPA. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. 1-Cyclopropyl-1H-pyrazole [bldpharm.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. publishatcj.com [publishatcj.com]

- 14. 2885229-54-7|1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its systematic nomenclature, plausible synthetic routes with detailed protocols, physicochemical properties, and its strategic utility in the synthesis of complex molecular architectures for the exploration of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, the pyrazole motif is embedded in numerous blockbuster drugs, exhibiting therapeutic activities ranging from anti-inflammatory and analgesic to anticancer and antiviral.[3] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses on 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, a derivative that combines three key features for drug development: the stable and biologically active pyrazole core, a metabolically robust N-cyclopropylmethyl group, and a synthetically versatile iodine substituent at the C5 position.

Nomenclature and Structural Elucidation

The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole . No common synonyms are widely recognized for this specific molecule, as it is primarily a synthetic intermediate for research purposes.

The numbering of the pyrazole ring begins with one of the nitrogen atoms and proceeds to give substituents the lowest possible locants. In this case, the cyclopropylmethyl group is attached to the nitrogen at position 1, and the iodine atom is at position 5.

Figure 1: Structure of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole can be approached through several routes. A highly regioselective and efficient method involves the direct C5-iodination of the corresponding N-substituted pyrazole. This strategy is preferable to the N-alkylation of 5-iodopyrazole, as the latter can sometimes yield a mixture of N1 and N2 alkylated isomers, complicating purification.

The proposed synthesis proceeds in two main stages:

-

N-Alkylation: Synthesis of the precursor, 1-(cyclopropylmethyl)-1H-pyrazole, via the reaction of pyrazole with (bromomethyl)cyclopropane.

-

Regioselective C5-Iodination: Directed lithiation at the C5 position followed by quenching with an iodine source.

Figure 2: Synthetic workflow for 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

This procedure is adapted from a standard N-alkylation protocol for halo-pyrazoles.[4]

-

To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add (bromomethyl)cyclopropane (1.0 eq) dropwise at room temperature.[5]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(cyclopropylmethyl)-1H-pyrazole by column chromatography on silica gel.

Step 2: Synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

This protocol is based on the highly regioselective lithiation-iodination of N-substituted pyrazoles.[6][7]

-

Dissolve 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.3 eq) dropwise while maintaining vigorous stirring. The acidity of the C5 proton on the N-substituted pyrazole ring facilitates this directed metallation.

-

Stir the mixture at -78 °C for 10-15 minutes to ensure complete formation of the lithium pyrazolide intermediate.

-

Add a solution of iodine (I₂, 1.4 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature over several hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by extraction with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the resulting crude product by column chromatography to afford 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole.

Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Source |

| Molecular Formula | C₇H₉IN₂ | - |

| Molecular Weight | 248.07 g/mol | - |

| Appearance | Likely an off-white to pale yellow solid or oil | Based on similar iodinated pyrazoles. |

| Melting Point | Not determined; likely a low-melting solid | Iodopyrazoles are often crystalline solids. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | General property of similar organic compounds. |

| LogP | ~2.5 - 3.5 | Estimated based on the increased lipophilicity from the iodo and cyclopropylmethyl groups. |

| pKa (Strongest Basic) | ~1.5 - 2.0 | The N2 nitrogen is weakly basic. |

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole lies in the reactivity of the carbon-iodine bond. The iodine atom at the C5 position serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, making it a powerful intermediate for building molecular complexity.

Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

This synthetic versatility enables the rapid generation of libraries of diverse pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Sources

- 1. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]

- 5. Actylis - (Bromomethyl)-Cyclopropane - API Intermediate [solutions.actylis.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity of Substituted Pyrazole Derivatives: A Medicinal Chemistry Technical Guide

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of substituted pyrazole derivatives. It is structured to move from structural logic to bench execution, prioritizing actionable insights for drug discovery programs.

Executive Summary: The Pyrazole "Privileged Scaffold"

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological targets. Its planar, electron-rich, five-membered heteroaromatic structure allows it to participate in

For the drug development professional, the pyrazole core is not merely a linker; it is a tunable pharmacophore that dictates:

-

Kinase Selectivity: By mimicking the adenine ring of ATP in the hinge region of kinases (e.g., Crizotinib, Pazopanib).

-

Enzyme Specificity: By orienting bulky aryl groups to fit selective hydrophobic pockets (e.g., COX-2 inhibition by Celecoxib).

-

Physicochemical Properties: Modulating lipophilicity (LogP) and aqueous solubility via N-substitution.[1]

Structural Activity Relationship (SAR) & Chemical Space

The biological activity of pyrazoles is strictly governed by the substitution pattern at positions N1, C3, C4, and C5.

The SAR Logic Map

The following diagram illustrates the functional role of each position on the pyrazole ring in the context of drug design.

Figure 1: Functional mapping of the pyrazole scaffold. Each position serves a distinct role in optimizing drug-target interactions.

Key Substitution Patterns

-

1,5-Diaryl Pyrazoles: This motif is the cornerstone of COX-2 selective inhibitors . The spatial arrangement of two phenyl rings at N1 and C5 creates a "propeller-like" twist that fits perfectly into the larger hydrophobic side pocket of the COX-2 enzyme (which is absent in COX-1).

-

3,5-Disubstituted Pyrazoles: Common in Kinase Inhibitors . The nitrogen atoms often engage the kinase hinge region, while the substituents extend into the solvent-front or the back-pocket of the ATP binding site.

Therapeutic Mechanisms & Case Studies

Anti-Inflammatory: Selective COX-2 Inhibition

Drug: Celecoxib (Celebrex) Mechanism: Traditional NSAIDs (like aspirin) inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory).[2][3] Celecoxib utilizes a sulfonamide-substituted phenyl ring at the N1 position of the pyrazole. This bulky group prevents entry into the narrow channel of COX-1 but is accommodated by the wider side pocket of COX-2.

Quantitative Comparison of Selectivity: Table 1: Selectivity Profile of Pyrazole vs. Non-Pyrazole NSAIDs

| Compound | Scaffold | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | Clinical Outcome |

| Celecoxib | 1,5-Diaryl Pyrazole | 15.0 | 0.04 | 375 | Reduced GI toxicity |

| Indomethacin | Indole | 0.02 | 0.60 | 0.03 | High GI toxicity risk |

| Diclofenac | Phenylacetic acid | 1.5 | 0.5 | 3 | Moderate selectivity |

Data Note: Values are representative means from aggregated pharmacological assays [1][5].

Anticancer: Kinase Inhibition

Drug: Crizotinib (Xalkori) Mechanism: Crizotinib targets the ALK (Anaplastic Lymphoma Kinase) and ROS1 tyrosine kinases.[1] The pyrazole ring acts as the core scaffold that positions a 2-aminopyridine group to form hydrogen bonds with the kinase hinge region (Glu1197 and Met1199 residues). This blocks ATP binding, preventing downstream signaling (PI3K/Akt, RAS/MAPK) essential for tumor proliferation.

Experimental Protocols: Synthesis & Assay

Synthesis: Regioselective Knorr Pyrazole Synthesis

The most robust method for generating substituted pyrazoles is the condensation of hydrazines with 1,3-dicarbonyl compounds.

-

Challenge: Regioselectivity. When using unsymmetrical 1,3-diketones and substituted hydrazines, two isomers (1,3- vs 1,5-disubstituted) are possible.

-

Solution: Control pH and solvent polarity.

Protocol: Synthesis of 1,5-Diaryl-3-trifluoromethylpyrazole (Targeting COX-2 selective scaffolds)

Reagents:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)[1]

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of the hydrazine salt.

-

Catalysis: Add 0.5 mL of glacial acetic acid. Note: Acid catalysis promotes the formation of the hydrazone intermediate.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Work-up: Cool the reaction mixture to room temperature. The pyrazole product often precipitates out.[1]

-

Purification:

-

Characterization: Confirm structure via

-NMR. The pyrazole C4-H typically appears as a singlet around

Figure 2: Step-by-step reaction pathway for the Knorr Pyrazole Synthesis.

Biological Assay: COX-2 Inhibition Screen (In Vitro)

To validate the anti-inflammatory potential of the synthesized pyrazole, a colorimetric COX (ovine/human) inhibitor screening assay is standard.

Protocol:

-

Enzyme Prep: Reconstitute COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Inhibitor Incubation: Add 10

L of the synthesized pyrazole (dissolved in DMSO) to the enzyme solution.[1] Incubate at-

Control: Use DMSO only (100% activity) and Celecoxib (positive control).[1]

-

-

Substrate Addition: Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).[1]

-

Reaction: COX-2 converts arachidonic acid to PGG2.[1][3] The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue product.

-

Measurement: Read absorbance at 590 nm after 5 minutes.

-

Calculation:

[1]

Mechanism of Action Visualization

The following diagram details the specific pathway interruption caused by pyrazole-based COX-2 inhibitors.

Figure 3: Mechanism of Action. Pyrazole derivatives selectively block the inducible COX-2 pathway, reducing inflammation while sparing the homeostatic functions of COX-1.

References

-

Garg, P. et al. (2024). "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Heliyon, 10(21). Link

-

Verma, G. et al. (2023). "Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives." Current Organic Chemistry, 27. Link[1]

-

El Hassani, I. A. et al. (2023).[4] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 4(3), 429-456. Link[1]

-

Alam, M. J. et al. (2022).[4] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24). Link[1]

-

FDA Label. (2024). "Celecoxib (Celebrex) Prescribing Information." U.S. Food and Drug Administration.[1][5] Link

Sources

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole safety and handling precautions

Executive Summary

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., LRRK2, JAK) and other bioactive small molecules. Its structural features—a distinct cyclopropylmethyl group at the N1 position and a reactive iodine atom at C5—confer unique chemical reactivity and handling requirements.

This guide synthesizes safety protocols based on the physicochemical properties of halogenated pyrazoles. While specific toxicological data for this exact derivative may be limited in public registries, the protocols below apply the Precautionary Principle using read-across data from structural analogs (e.g., 1-methyl-5-iodopyrazole).

Critical Hazard Overview:

-

Primary Risk: Severe Eye/Skin Irritation and Respiratory Tract Irritation.

-

Chemical Instability: Light-sensitive (release of free iodine) and potentially air-sensitive over prolonged periods.

-

Toxicology: Suspected Acute Toxicity (Oral/Dermal) based on halo-pyrazole class effects.

Physicochemical Profile & Identification

| Property | Specification / Data |

| Chemical Name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole |

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

| Melting Point | Predicted:[1] 45–55 °C (Analog-based estimation) |

| Boiling Point | Predicted: >250 °C (Decomposes) |

| Reactivity | Susceptible to oxidative deiodination; participates in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) |

Hazard Identification & Risk Assessment (GHS)[2]

This compound is classified under the Globally Harmonized System (GHS) based on functional group analysis and analog data.

GHS Classification[3]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

Signal Word: WARNING

Hazard Statements

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6][7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

Engineering Controls & Personal Protective Equipment (PPE)[7]

To mitigate the risks associated with potential iodine release and alkyl-pyrazole toxicity, the following hierarchy of controls must be implemented.

Engineering Controls

-

Primary Containment: All handling of the solid or neat liquid must be performed within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: Reactions involving this compound, particularly cross-couplings or lithiations, should be conducted under Nitrogen (N₂) or Argon (Ar) to prevent oxidative degradation.

-

Weighing: Use an analytical balance inside a fume hood or a powder containment enclosure to prevent dust inhalation.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Double Gloving: Nitrile (0.11 mm) outer / Nitrile inner. | Halo-pyrazoles can permeate standard latex. Double nitrile provides a breakthrough time >480 min. |

| Eyes | Chemical Safety Goggles (ANSI Z87.1). | Prevent contact with corneal tissue; standard safety glasses are insufficient for powders/splashes. |

| Body | Lab Coat (Cotton/Polyester) + Chemical Apron (if handling >5g). | Minimizes skin absorption risk from spills.[9] |

| Respiratory | N95/P100 Respirator (if outside hood). | Only required if engineering controls fail or during spill cleanup. |

Storage & Stability Protocols

Proper storage is critical to maintain the purity of the 5-iodo position, which is prone to homolytic cleavage under UV light.

Storage Workflow Diagram

Key Storage Rules:

-

Light Protection: Must be stored in amber glass or aluminum-wrapped containers. Exposure to light causes the release of free iodine (

), indicated by a color change from white/yellow to purple/brown. -

Temperature: Store at 2–8 °C (Refrigerated) . Allow to warm to room temperature in a desiccator before opening to prevent condensation.

-

Headspace: Backfill storage vials with Argon or Nitrogen after every use.

Experimental Handling & Synthesis Context

When using 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole in synthesis (e.g., Suzuki-Miyaura coupling), specific precautions apply due to the reactivity of the C-I bond.

Protocol: Setting up a Cross-Coupling Reaction

-

Preparation: Dry all glassware in an oven (>120°C).

-

Solvent Selection: Use anhydrous, degassed solvents (DMF, Dioxane) to prevent proto-deiodination.

-

Addition: Add the iodopyrazole last or as a solution to the catalyst mixture to control exotherms.

-

Quenching: Quench reactions containing residual iodopyrazole with aqueous Sodium Thiosulfate (10%) to reduce any liberated iodine before extraction.

Emergency Response & Spill Management

Emergency Logic Tree

Specific Spill Procedures

-

Small Spill (<5 g):

-

Large Spill (>5 g):

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

-

Classification: Halogenated Organic Solvent/Solid Waste.

-

Segregation: Do NOT mix with strong oxidizers or acids.

-

Labeling: Clearly label as "Contains Iodinated Pyrazole - Potential Sensitizer".

-

Destruction: High-temperature incineration equipped with a scrubber for iodine/acid gas removal.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Iodopyrazole Hazards. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

- 1. 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole CAS#: 2885229-54-7 [m.chemicalbook.com]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Aromaticity and Electronic Properties of the Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole, a five-membered diazole heterocycle, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in blockbuster drugs and functional materials is not accidental but is a direct consequence of its distinct aromatic and electronic characteristics. This guide provides an in-depth exploration of the pyrazole nucleus, dissecting the principles of its aromaticity, the nuances of its electronic landscape, and the profound implications these properties have for molecular design and function. We will bridge theoretical concepts with practical, field-proven insights, offering a comprehensive resource for professionals seeking to leverage the pyrazole scaffold in their research and development endeavors.

The Aromatic Character of the Pyrazole Ring: A Foundation of Stability

The concept of aromaticity is central to understanding pyrazole's stability and reactivity. A molecule is considered aromatic if it possesses a cyclic, planar structure with a continuous ring of p-orbitals containing 4n+2 π-electrons, a principle known as Hückel's Rule.[3][4]

Adherence to Hückel's Rule

The pyrazole ring is a planar, five-membered heterocycle containing two adjacent nitrogen atoms and three carbon atoms, all of which are sp² hybridized.[5][6] This arrangement creates a continuous loop of p-orbitals perpendicular to the ring plane. The system contains a total of 6 π-electrons: one from each of the three carbon atoms, one from the "pyridinic" nitrogen (N2), and two from the lone pair of the "pyrrolic" nitrogen (N1).[6] With 6 π-electrons, the system satisfies the 4n+2 rule (for n=1), confirming its aromatic nature.[7] This delocalized 6π-electron system is the primary reason for the ring's considerable stability.[5]

Evidence of Aromaticity

Multiple lines of experimental and computational evidence substantiate the aromatic character of pyrazole:

-

Thermodynamic Stability: The resonance energy of pyrazole, a measure of its enhanced stability due to electron delocalization, is approximately 123 kJ/mol. This value places it between highly aromatic systems like benzene (150 kJ/mol) and other heterocycles like thiophene (100–129 kJ/mol).[8]

-

Structural Evidence: X-ray crystallography reveals bond lengths in the pyrazole ring that are intermediate between typical single and double bonds, a classic hallmark of aromatic delocalization.[5][8] For instance, the C3-C4 bond is the longest, while the C-N bond adjacent to the pyridinic nitrogen (N2) is shorter than the one adjacent to the pyrrolic nitrogen (N1).[5][9]

-

Spectroscopic Data: The chemical shifts observed in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are characteristic of aromatic systems. Protons attached to the ring appear in the aromatic region (δ 6.3-7.6 ppm), shifted downfield due to the diamagnetic ring current generated by the delocalized π-electrons.[5][10]

The Electronic Landscape: A Tale of Two Nitrogens

The electronic properties of the pyrazole ring are dominated by the presence and distinct roles of its two nitrogen atoms. This creates a unique "push-pull" system that governs its reactivity, acidity, basicity, and intermolecular interactions.

The "Pyrrolic" vs. "Pyridinic" Nitrogen

A critical concept is the differentiation between the two nitrogen centers:

-

N2 (Pyridinic Nitrogen): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring, separate from the aromatic π-system.[5][7] This lone pair is available for protonation, rendering the N2 atom basic (pKa of the conjugate acid ≈ 2.5).[8][11][12] It acts as a hydrogen bond acceptor and is the primary site of coordination with metals.[8]

This electronic arrangement is visualized in the resonance structures of pyrazole, which show the delocalization of the N1 lone pair and the resulting charge distribution.

Caption: Key resonance contributors for the pyrazole ring.

Electron Density and Reactivity

The interplay between the electron-donating pyrrolic nitrogen and the electron-withdrawing pyridinic nitrogen results in a non-uniform distribution of electron density across the carbon atoms.[5][8]

-

C4 Position: This position is the most electron-rich.[5][13] The delocalization pathway preferentially increases electron density at C4, making it the primary site for electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation).[6][14][15]

-

C3 and C5 Positions: These positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.[5][8] This makes them susceptible to attack by strong nucleophiles or deprotonation by very strong bases.[5]

Under strongly acidic conditions, the N2 nitrogen is protonated to form the pyrazolium cation.[5][13] This positive charge deactivates the entire ring towards electrophilic attack, particularly at the C4 position.[13]

Physicochemical Properties and Data

The unique electronic structure of pyrazole translates into a distinct set of physicochemical properties that are critical for drug design.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₃H₄N₂ | Low molecular weight scaffold |

| Molecular Weight | 68.08 g/mol [16] | Adheres to Lipinski's Rule of Five |

| Melting Point | 68-70 °C[5][16] | Crystalline solid, indicative of strong intermolecular forces |

| Boiling Point | 187-188 °C[5][16] | High boiling point due to hydrogen bonding |

| pKa (Conjugate Acid) | ~2.5[8][12] | Weakly basic; can be protonated under physiological conditions |

| pKa (NH Acidity) | ~14.2[8] | Weakly acidic; can be deprotonated by strong bases |

| ¹H NMR (CDCl₃) | δ ~7.6 (H3/H5), ~6.3 (H4) ppm[5] | Characteristic shifts confirm aromaticity |

| ¹³C NMR (CDCl₃) | δ ~135 (C3/C5), ~105 (C4) ppm[5] | C4 is significantly shielded (more electron-rich) |

| Resonance Energy | ~123 kJ/mol[8] | High thermodynamic stability |

Implications in Drug Design and Development

The aromatic and electronic properties of pyrazole make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][17][18]

-

Scaffold Rigidity and Vectorial Display: The planar, aromatic nature of the ring provides a rigid core, which is entropically favorable for binding. It allows for the precise, three-dimensional positioning of substituents (pharmacophores) to interact with target proteins.

-

Hydrogen Bonding: The pyrazole ring is an excellent hydrogen bond participant. The pyridinic N2 is a strong hydrogen bond acceptor, while the pyrrolic N1-H is a good hydrogen bond donor.[5][9] These interactions are fundamental to drug-receptor binding.

-